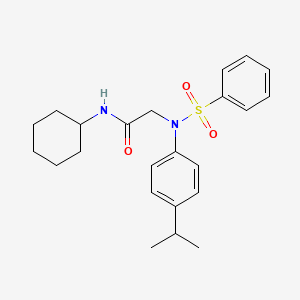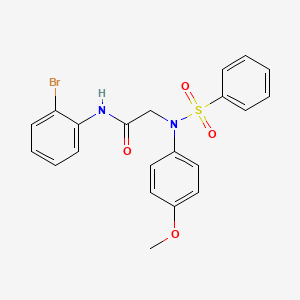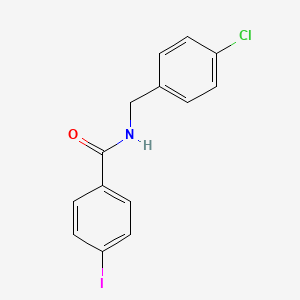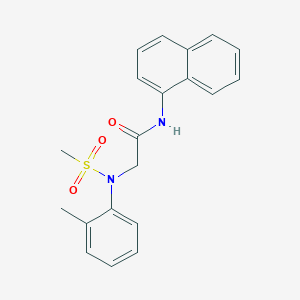
N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-1-naphthylglycinamide
Descripción general
Descripción
N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-1-naphthylglycinamide, also known as MNSNG, is a compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of naphthalene-based glycine amides and has been found to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-1-naphthylglycinamide involves the inhibition of the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. This compound also inhibits the activity of lipoxygenase (LOX) enzyme, which is responsible for the production of leukotrienes that cause inflammation. Additionally, this compound has been found to inhibit the activity of histone deacetylase (HDAC) enzyme, which is involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This compound has also been found to reduce the production of reactive oxygen species (ROS), which are responsible for oxidative stress. Additionally, this compound has been found to increase the production of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-1-naphthylglycinamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. This compound is also soluble in various solvents, making it easy to work with. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its long-term effects are not yet fully understood. Additionally, this compound has low bioavailability, which may limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the study of N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-1-naphthylglycinamide. One potential direction is the development of this compound-based drugs for the treatment of inflammatory diseases, cancer, and neurological disorders. Another potential direction is the study of the long-term effects of this compound on the human body. Additionally, further research is needed to understand the mechanism of action of this compound and its potential interactions with other drugs. Finally, the synthesis of novel this compound analogs with improved bioavailability and efficacy could be an exciting area of future research.
Conclusion:
In conclusion, this compound is a compound that has shown promise for its potential applications in scientific research. It has been found to have anti-inflammatory, analgesic, and anti-cancer properties, making it a potential candidate for the treatment of various diseases. While this compound has several advantages for lab experiments, further research is needed to fully understand its long-term effects and potential interactions with other drugs. Overall, the study of this compound has the potential to lead to the development of novel drugs for the treatment of various diseases.
Aplicaciones Científicas De Investigación
N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-1-naphthylglycinamide has been studied for its potential applications in various scientific research fields. It has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory diseases. This compound has also been found to have anti-cancer properties, making it a potential candidate for cancer therapy. Additionally, this compound has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
2-(2-methyl-N-methylsulfonylanilino)-N-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-15-8-3-6-13-19(15)22(26(2,24)25)14-20(23)21-18-12-7-10-16-9-4-5-11-17(16)18/h3-13H,14H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVIELXCXPRJMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N(CC(=O)NC2=CC=CC3=CC=CC=C32)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~1~-1,3-benzodioxol-5-yl-N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]glycinamide](/img/structure/B3742001.png)

![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(3-methoxyphenyl)glycinamide](/img/structure/B3742017.png)
![N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2,2-diphenylacetamide](/img/structure/B3742028.png)
![N-[(cyclopentylamino)carbonothioyl]-2-thiophenecarboxamide](/img/structure/B3742031.png)

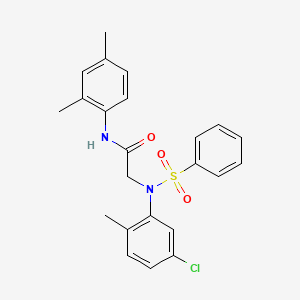
![N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-nitrobenzamide](/img/structure/B3742057.png)
![N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-5-(2-nitrophenyl)-2-furamide](/img/structure/B3742058.png)
![N~1~-(4-bromophenyl)-N~2~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3742063.png)
